molecular formula C12H17ClN4O2 B12768762 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester CAS No. 69578-88-7

5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester

Cat. No.: B12768762
CAS No.: 69578-88-7
M. Wt: 284.74 g/mol
InChI Key: FNRBKDZTXCZGOE-NTEUORMPSA-N
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Description

5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester is a complex organic compound that features a pyridazine ring substituted with a chlorine atom and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester typically involves the condensation of 6-chloro-3-pyridazinecarboxylic acid hydrazide with an appropriate hexanoic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-pyridazinecarboxylic acid hydrazide
  • 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)pentanoic acid ethyl ester
  • 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)butanoic acid ethyl ester

Uniqueness

5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester is unique due to its specific structural features, such as the length of the hexanoic acid chain and the presence of the ethyl ester group

Properties

CAS No.

69578-88-7

Molecular Formula

C12H17ClN4O2

Molecular Weight

284.74 g/mol

IUPAC Name

ethyl (5E)-5-[(6-chloropyridazin-3-yl)hydrazinylidene]hexanoate

InChI

InChI=1S/C12H17ClN4O2/c1-3-19-12(18)6-4-5-9(2)14-16-11-8-7-10(13)15-17-11/h7-8H,3-6H2,1-2H3,(H,16,17)/b14-9+

InChI Key

FNRBKDZTXCZGOE-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)CCC/C(=N/NC1=NN=C(C=C1)Cl)/C

Canonical SMILES

CCOC(=O)CCCC(=NNC1=NN=C(C=C1)Cl)C

Origin of Product

United States

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